molecular formula C13H19NO B15280582 (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol

Cat. No.: B15280582
M. Wt: 205.30 g/mol
InChI Key: ZNRLBYDNEPMPLH-CHWSQXEVSA-N
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Description

(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a hydroxyl group and a 2-methylbenzylamino substituent in a trans-1,2-configuration. This article compares this compound with its closest analogs, focusing on structural variations, synthesis methodologies, and physicochemical data.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1R,2R)-2-[(2-methylphenyl)methylamino]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c1-10-5-2-3-6-11(10)9-14-12-7-4-8-13(12)15/h2-3,5-6,12-15H,4,7-9H2,1H3/t12-,13-/m1/s1

InChI Key

ZNRLBYDNEPMPLH-CHWSQXEVSA-N

Isomeric SMILES

CC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O

Canonical SMILES

CC1=CC=CC=C1CNC2CCCC2O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Molecular Formula Substituent Key Electronic/Structural Impact
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol C₁₃H₁₉NO 2-Methylbenzylamino Steric bulk from methyl group; moderate electron-donating effect.
(1R,2R)-2-(Benzylamino)cyclopentan-1-ol C₁₂H₁₇NO Benzylamino Lower lipophilicity vs. 2-methylbenzyl; no steric hindrance at benzyl position.
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 2-Chlorophenylamino Electron-withdrawing Cl group; increased polarity.
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol C₉H₁₂O₂ Furan-2-yl Heteroaromatic ring introduces π-conjugation; reduced basicity.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methylbenzyl group enhances lipophilicity and steric hindrance compared to benzyl or chloro-substituted analogs. Chlorophenyl derivatives exhibit higher polarity due to the electronegative Cl atom .
  • Heterocyclic vs. Aromatic Substituents : Furan-2-yl substituents (C₉H₁₂O₂) reduce basicity but improve solubility in polar solvents .

Stereochemical Considerations

  • Stereoselective Synthesis: Asymmetric hydroboration (e.g., using (+)-IpcBH₂) yields enantiomerically pure (1R,2R)-configured products with >90% efficiency, as seen in furan derivatives . Racemic mixtures (e.g., (±)-trans-2-(2-furyl)cyclopentanol) are resolved via chiral HPLC (CHIRALPAK IC-3 column, hexane/isopropanol eluent) .

Physicochemical Properties and Analytical Data

Compound Molecular Weight (g/mol) Purity Analytical Methods
This compound 205.30 95%* HPLC (chiral column), NMR
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 211.69 - X-ray crystallography, NMR
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol 152.19 - ¹³C NMR (CDCl₃, 75 MHz), HPLC
rac-(1R,2R,4S)-2-(aminomethyl)-4-(5-ethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol 210.28 95% LC-MS, NMR

*Purity inferred from similar compounds in Enamine Ltd’s catalog .

Analytical Insights :

  • NMR: Cyclopentanol derivatives show characteristic δ ~70–80 ppm for hydroxyl-bearing carbons and δ ~50–60 ppm for amino-substituted carbons .
  • HPLC : Chiral columns (e.g., CHIRALPAK IC-3) effectively separate enantiomers, critical for pharmacological applications .

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